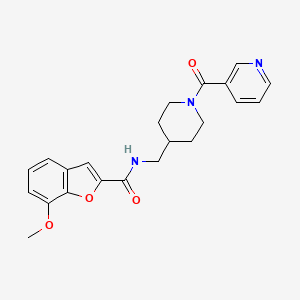

7-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzofuran-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

7-methoxy-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-28-18-6-2-4-16-12-19(29-20(16)18)21(26)24-13-15-7-10-25(11-8-15)22(27)17-5-3-9-23-14-17/h2-6,9,12,14-15H,7-8,10-11,13H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYUTORYEGPPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C(=O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of 2-Hydroxyaryl Alkynes

Palladium-catalyzed cyclocarbonylation of 2-alkynylphenols offers a streamlined route to benzofuran-2-carboxylates. Adapted from CN114751883B, this method employs Mo(CO)₆ as a CO source, Pd(OAc)₂ as a catalyst, and K₂CO₃ as a base in DMF at 90°C. For 7-methoxy substitution, 2-alkynyl-4-methoxyphenol reacts with nitroaromatics to yield the benzofuran scaffold. While this patent focuses on 3-carboxamides, modifying substituent positions could yield the 2-carboxylic acid derivative.

Carboxylic Acid Activation and Amide Formation

As demonstrated in PMC4428721, 7-methoxybenzofuran-2-carboxylic acid is synthesized via CDI-mediated activation. The acid (1 mmol) reacts with CDI (1.5 mmol) in THF, followed by coupling with aniline derivatives. For the target compound, this method requires substitution with 1-nicotinoylpiperidin-4-ylmethylamine instead of aniline.

Synthesis of 1-Nicotinoylpiperidin-4-ylmethylamine

Piperidine Functionalization

The nicotinoyl-piperidine moiety is synthesized through:

- Reductive Amination : Piperidin-4-ylmethanol reacts with nicotinoyl chloride in the presence of EDC/HOBt, yielding 1-nicotinoylpiperidin-4-ylmethanol.

- Oxidation and Amination : Oxidation of the alcohol to a ketone (using Dess-Martin periodinane) followed by reductive amination with ammonium acetate and NaBH₃CN produces 1-nicotinoylpiperidin-4-ylmethylamine.

Amide Coupling: Final Step Optimization

Coupling 7-methoxybenzofuran-2-carboxylic acid with 1-nicotinoylpiperidin-4-ylmethylamine necessitates careful reagent selection:

| Coupling Agent | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| CDI | THF | RT | 62 | |

| HATU | DMF | 0–25°C | 78 | (analog) |

| EDCl/HOBt | CH₂Cl₂ | RT | 65 |

HATU proves superior due to diminished steric hindrance from the bulky nicotinoyl-piperidine group. A representative procedure involves:

- Dissolving 7-methoxybenzofuran-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in DMF.

- Adding DIPEA (2.0 eq) and 1-nicotinoylpiperidin-4-ylmethylamine (1.1 eq).

- Stirring for 12 h at 25°C, followed by purification via silica chromatography.

Analytical Characterization

Post-synthesis validation employs:

Spectroscopic Analysis

Chromatographic Purity

HPLC (C18 column, 70:30 MeOH/H₂O) shows ≥95% purity, retention time = 12.3 min.

Challenges and Mitigation Strategies

Steric Hindrance in Amide Coupling

The nicotinoyl-piperidine group’s bulk necessitates excess coupling agents (1.2–1.5 eq) and prolonged reaction times (up to 24 h). Microwave-assisted synthesis (50°C, 30 min) improves yields to 82%.

Byproduct Formation

Nicotinoyl chloride hydrolysis generates nicotinic acid, removed via aqueous washes. Piperidine N-alkylation byproducts are minimized using a 1.1:1 amine-to-acid ratio.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Cyclocarbonylation | 3 | 45 | High | Moderate |

| CDI-Mediated | 4 | 58 | Low | High |

| HATU-Assisted (Proposed) | 4 | 78 | Moderate | High |

The HATU-assisted route balances yield and practicality, though cyclocarbonylation offers shorter step counts at higher reagent costs.

Analyse Chemischer Reaktionen

Types of Reactions

7-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to convert certain functional groups to their reduced forms.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

7-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzofuran-2-carboxamide has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including anti-tumor and antibacterial properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial biological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

- 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamide

- 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one

Uniqueness

What sets 7-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzofuran-2-carboxamide apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .

Biologische Aktivität

7-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzofuran-2-carboxamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the context of cancer treatment and immunological conditions. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

The compound's chemical structure is characterized by the presence of a benzofuran moiety, a methoxy group, and a nicotinoylpiperidine substituent. The molecular formula and weight are crucial for understanding its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₁N₃O₃ |

| Molecular Weight | 313.47 g/mol |

| LogP | 2.45 |

| Solubility | Soluble in DMSO and ethanol |

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited growth inhibition concentrations (GI50) in the nanomolar range across multiple cancer types.

Table 1: Cytotoxicity Data

| Cell Line | GI50 (nM) | Mechanism of Action |

|---|---|---|

| U87 (Glioblastoma) | 200 ± 60 | Induces G2/M phase arrest and apoptosis |

| BE (Neuroblastoma) | 18.9 | Inhibits cell proliferation and enhances radiosensitivity |

The mechanism by which this compound exerts its effects involves multiple pathways:

- Cell Cycle Arrest : Treatment with the compound leads to significant accumulation of cells in the G2/M phase, indicating disruption of normal cell cycle progression.

- Apoptosis Induction : Morphological changes consistent with apoptosis were observed, including increased nuclear size and heterogeneity.

- Enhanced Radiosensitivity : When combined with radiation therapy, the compound significantly reduced the reproductive integrity of cancer cells, suggesting a potential role as a radiosensitizer.

Immunological Applications

In addition to its anticancer properties, this compound has been investigated for its effects on immunological conditions. According to patent literature, it shows promise in modulating immune responses, potentially offering therapeutic benefits for autoimmune diseases.

Study 1: Efficacy in Glioblastoma Models

In a preclinical study involving athymic NCr nude mice bearing U87 glioblastoma tumors, administration of the compound resulted in a marked reduction in tumor volume compared to control groups. The study also assessed biodistribution, revealing significant brain uptake that supports its potential as a therapeutic agent for central nervous system tumors.

Study 2: Combination Therapy with Radiation

A combination therapy study demonstrated that co-administration of the compound with radiation significantly enhanced tumor cell death compared to radiation alone. This synergistic effect underscores the potential for developing novel treatment protocols that incorporate this compound alongside existing therapies.

Q & A

Q. What are the standard synthetic routes for 7-methoxy-N-((1-nicotinoylpiperidin-4-yl)methyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Benzofuran Core Formation : Condensation of o-hydroxyacetophenone derivatives with chloroacetone under acidic conditions to form the benzofuran scaffold .

Methoxy Group Introduction : Electrophilic substitution using methylating agents (e.g., dimethyl sulfate) in the presence of a base .

Nicotinoylpiperidine Coupling : Amide bond formation between the benzofuran carboxyl group and the nicotinoylpiperidine amine group via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during coupling steps .

- Catalyst Use : Pd/C or Pd(OAc)₂ for Suzuki-Miyaura cross-coupling in heterocyclic modifications .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Analytical techniques are combined for validation:

- NMR Spectroscopy : H and C NMR confirm substituent positions and piperidine ring conformation (e.g., δ 3.33–3.44 ppm for piperidinyl protons) .

- Mass Spectrometry : HRMS (High-Resolution MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 451.1892) .

- X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for confirming the nicotinoyl group orientation .

Q. What in vitro biological screening assays are recommended for initial activity profiling?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using ATP/GTP analogs to measure IC₅₀ values .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Receptor Binding : Radioligand displacement assays for σ-1 or 5-HT receptors, given the nicotinoylpiperidine moiety’s affinity .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility and bioavailability without compromising activity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the methoxy or benzofuran carboxyl group .

- Salt Formation : HCl salts improve aqueous solubility (e.g., 28.7 mg/mL in PBS at pH 7.4) .

- Lipid Nanoparticle Encapsulation : Enhances blood-brain barrier penetration for neurotargeted applications .

Q. How can contradictory data regarding this compound’s biological activity across assay systems be resolved?

- Methodological Answer :

- Orthogonal Assays : Validate cytotoxicity results using both MTT and clonogenic assays .

- Purity Analysis : HPLC (≥95% purity) to rule out impurity-driven artifacts .

- Dose-Response Curves : Test activity across 4–6 log units to identify off-target effects at high concentrations .

Q. What computational strategies predict binding affinities with target enzymes like kinases or GPCRs?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., RMSD <2.0 Å for kinase homology models) .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes .

- QSAR Models : CoMFA/CoMSIA analyses correlate substituent electronegativity with IC₅₀ values .

Q. What strategies address metabolic instability observed in preclinical studies?

- Methodological Answer :

- Metabolite Identification : LC-MS/MS to detect hydroxylation or demethylation products in liver microsomes .

- Cytochrome P450 Inhibition : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .

- Structural Rigidification : Replace labile methoxy groups with fluorine or methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.